2-isopropyl-5-methylcyclohexyl N-isopropyl-P-phenylphosphonamidate
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Overview
Description
Preparation Methods
The synthesis of 2-isopropyl-5-methylcyclohexyl N-isopropyl-P-phenylphosphonamidate involves several steps. One common method includes the reaction of a cyclohexylamine derivative with a phenylphosphonic dichloride under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent, such as dichloromethane, to facilitate the reaction. The product is then purified using standard techniques like recrystallization or chromatography.
Chemical Reactions Analysis
2-isopropyl-5-methylcyclohexyl N-isopropyl-P-phenylphosphonamidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Scientific Research Applications
2-isopropyl-5-methylcyclohexyl N-isopropyl-P-phenylphosphonamidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-isopropyl-5-methylcyclohexyl N-isopropyl-P-phenylphosphonamidate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
2-isopropyl-5-methylcyclohexyl N-isopropyl-P-phenylphosphonamidate can be compared with other similar compounds, such as:
2-isopropyl-5-methylcyclohexyl N-cyclohexyl-P-phenylphosphonamidate: This compound has a similar structure but with a cyclohexyl group instead of an isopropyl group.
N-tert-Butyl O-2-isopropyl-5-methylcyclohexyl phenylphosphonamidate: This compound features a tert-butyl group and has different chemical properties and applications.
Properties
Molecular Formula |
C19H32NO2P |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]propan-2-amine |
InChI |
InChI=1S/C19H32NO2P/c1-14(2)18-12-11-16(5)13-19(18)22-23(21,20-15(3)4)17-9-7-6-8-10-17/h6-10,14-16,18-19H,11-13H2,1-5H3,(H,20,21) |
InChI Key |
ADULCGJWFWMRGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)NC(C)C)C(C)C |
Origin of Product |
United States |
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